Methyl 3-hydroxypyrrolidine-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)7-3-2-5(8)4-7/h5,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAOVTFSCMSWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83487-19-8 | |
| Record name | 1-methoxycarbonylpyrrolidin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Methyl 3 Hydroxypyrrolidine 1 Carboxylate and Its Precursors
Pyrrolidine (B122466) Ring Construction Strategies
The construction of the pyrrolidine ring is a pivotal step in the synthesis of methyl 3-hydroxypyrrolidine-1-carboxylate. Various strategies have been developed, broadly categorized into intramolecular cyclization approaches and transition metal-catalyzed cyclizations.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful strategy for forming the pyrrolidine ring, offering high efficiency and stereocontrol. This approach involves the formation of a carbon-nitrogen bond within a single molecule, leading to the desired cyclic structure.
One common method for synthesizing 3-hydroxypyrrolidine involves the intramolecular cyclization of an amino alcohol. For instance, optically pure (S)-3-hydroxypyrrolidine can be prepared from optically pure 4-amino-(S)-2-hydroxybutyric acid. google.com The process begins with the protection of the amine group, followed by the reduction of the carboxylic acid to a primary alcohol. google.com The amine protecting group is then removed to form an amine salt, and the primary alcohol is halogenated to create a good leaving group. Finally, intramolecular amine cyclization is induced by a base, such as sodium carbonate, potassium carbonate, or sodium hydroxide (B78521), to yield the desired 3-hydroxypyrrolidine. google.com
Another approach starts with chiral 3-chloro-2-hydroxypropionitrile. The hydroxyl group is protected, and then the nitrile group is reduced, which is followed by an in situ intramolecular cyclization via hydrogenation to form the pyrrolidine ring. google.com
| Starting Material | Key Steps | Reagents | Product |
| 4-amino-(S)-2-hydroxybutyric acid | Amine protection, carboxylic acid reduction, deprotection, halogenation, amine cyclization | Protecting groups, reducing agents, halogenating agents, base (e.g., Na2CO3, KOH) | (S)-3-hydroxypyrrolidine |
| 3-chloro-2-hydroxypropionitrile | Hydroxyl protection, nitrile reduction, in situ intramolecular cyclization | Protecting groups, hydrogenation catalyst | 3-hydroxypyrrolidine |
An alternative intramolecular route involves the formation of a lactam (a cyclic amide), which is then reduced to the corresponding pyrrolidine. Starting from 4-amino-(S)-2-hydroxybutyric acid, the carboxylic acid is first esterified. google.com This is followed by lactam cyclization to form a 3-hydroxy-pyrrolidinone intermediate. google.comgoogle.com The final step is the reduction of the lactam's carbonyl group to a methylene (B1212753) group, yielding 3-hydroxypyrrolidine. google.com This amide reduction can be achieved using strong reducing agents. google.com A variety of reducing agents can be employed for the reduction of tertiary lactams to the corresponding cyclic amines. organic-chemistry.org
| Starting Material | Intermediate | Key Steps | Product |
| 4-amino-(S)-2-hydroxybutyric acid | 3-hydroxy-pyrrolidinone | Esterification, lactam cyclization, amide reduction | (S)-3-hydroxypyrrolidine |
Transition Metal-Catalyzed Cyclizations
Transition metal catalysis offers a versatile and efficient platform for the synthesis of pyrrolidines. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including pyrrolidines. researchgate.net This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalysts, involves the intramolecular reaction of a diene or an enyne to form a cyclic olefin. acs.orgorganic-chemistry.org Specifically, ring-closing enyne metathesis (RCEM) of substrates containing a nitrogen atom can produce pyrrolidine derivatives in good yields under mild conditions, and often without the need for ethylene (B1197577) gas. acs.orgorganic-chemistry.orgacs.org This method is atom-economical and can be used to synthesize a variety of substituted pyrrolidines. acs.org
| Catalyst | Substrate Type | Key Features |
| Grubbs Catalysts (1st and 2nd generation) | Dienes, Enynes with a nitrogen atom | Mild reaction conditions, atom-economical, can proceed without ethylene gas |
A variety of other transition metals, including rhodium, iridium, platinum, and cobalt, have been utilized to catalyze the cyclization of unsaturated amines and their derivatives to form pyrrolidines. organic-chemistry.orgnih.govresearchgate.netacs.org For example, rhodium complexes can catalyze the cyclization of unsaturated amines. acs.org Iridium-catalyzed reductive generation of azomethine ylides from amides and lactams, followed by a [3+2] dipolar cycloaddition, provides a general and highly selective route to structurally complex pyrrolidines. nih.gov Platinum-catalyzed cycloisomerization of pyridine (B92270) propargylic alcohols and their derivatives is an efficient method for synthesizing functionalized indolizines and related nitrogen-containing heterocycles. nih.gov Furthermore, cobalt-catalyzed [2+2+2] cycloadditions of nitrogen-linked 1,6-diynes with unsaturated partners are effective for constructing pyrrolidine-based systems. researchgate.net
| Metal Catalyst | Reaction Type | Substrate |
| Rhodium | Cyclization | Unsaturated amines |
| Iridium | Reductive azomethine ylide generation and [3+2] cycloaddition | Amides, Lactams |
| Platinum | Cycloisomerization | Pyridine propargylic alcohols |
| Cobalt | [2+2+2] Cycloaddition | Nitrogen-linked 1,6-diynes |
Multistep Synthesis from Readily Available Starting Materials
The construction of the 3-hydroxypyrrolidine core of this compound can be achieved through various multistep synthetic routes that commence from simple, commercially available starting materials. These strategies are designed to build the pyrrolidine ring system while establishing the desired stereochemistry at the C3 position.
Chiral epichlorohydrin (B41342) is a versatile C3 building block that serves as a common starting material for the enantioselective synthesis of 3-hydroxypyrrolidine derivatives. The synthetic approach typically begins with the nucleophilic ring-opening of the epoxide. For instance, reaction of chiral epichlorohydrin with a cyanide source, such as sodium cyanide, yields a chiral 4-chloro-3-hydroxybutyronitrile (B93200). google.com
To prevent undesired side reactions in subsequent steps, the hydroxyl group of the 4-chloro-3-hydroxybutyronitrile is often protected. Following protection, the nitrile group is reduced to a primary amine. This reduction can be accomplished using various reducing agents, with catalytic hydrogenation being a common method. The resulting amino intermediate undergoes in situ intramolecular cyclization to form the protected 3-hydroxypyrrolidine ring. The final steps involve deprotection of the hydroxyl group and N-functionalization to introduce the methyl carbamate (B1207046) moiety.
A general scheme for this synthetic route is as follows:
Ring-opening of chiral epichlorohydrin: Reaction with a nucleophile to introduce a fourth carbon atom.
Hydroxyl group protection: Masking the hydroxyl group to prevent interference in subsequent reactions.
Introduction of the nitrogen atom: Conversion of a functional group to an amine or an amine precursor.
Intramolecular cyclization: Formation of the pyrrolidine ring.
Deprotection and N-functionalization: Removal of the protecting group and addition of the methyl carbamate.
Dihaloalcohols, such as 1,4-dichloro-2-butanol (B1583527), also serve as valuable precursors for the synthesis of the 3-hydroxypyrrolidine scaffold. These routes typically involve the cyclization of the dihaloalcohol with a primary amine. For example, the reaction of 1,4-dichloro-2-butanol with methylamine (B109427) under elevated temperature and pressure can yield 1-methyl-3-pyrrolidinol (B22934). chemicalbook.com
To adapt this methodology for the synthesis of this compound, a different nitrogen source would be required. A potential strategy involves using an amine that can be later converted to the desired carbamate. Alternatively, the pyrrolidine ring can be formed first, followed by removal of the initial N-substituent and subsequent introduction of the methyl carbamate group.
A representative synthesis of an N-alkyl-3-pyrrolidinol from a dihaloalcohol is presented in the table below:
| Starting Material | Reagent | Conditions | Product | Yield | Purity (HPLC) |
| 1,4-dichloro-2-butanol | 40 wt% aq. Monomethylamine | 120 ± 2 °C, 1.0 ± 0.1 MPa, 10 h | 1-methyl-3-pyrrolidinol | 64.8% | 99.3% |
Table 1: Synthesis of 1-methyl-3-pyrrolidinol from 1,4-dichloro-2-butanol. chemicalbook.com
Introduction and Regioselective Manipulation of the Hydroxyl Group
In some synthetic approaches, the hydroxyl group is introduced at a later stage onto a pre-formed pyrrolidine ring. Biocatalysis has emerged as a powerful tool for the selective hydroxylation of non-activated carbon atoms. For instance, the microorganism Sphingomonas sp. HXN-200 has been shown to be a highly active and regio- and stereoselective biocatalyst for the hydroxylation of N-protected pyrrolidines to the corresponding 3-hydroxypyrrolidines. nih.gov
The enantioselectivity of this biohydroxylation can be influenced by the nature of the N-protecting group on the pyrrolidine substrate. This methodology offers an environmentally friendly and efficient alternative to traditional chemical hydroxylation methods.
The following table summarizes the results of the biohydroxylation of various N-protected pyrrolidines:
| Substrate (N-Protecting Group) | Product | Enantiomeric Excess (ee) | Configuration |
| N-benzoyl | N-benzoyl-3-hydroxypyrrolidine | 52% | R |
| N-benzyloxycarbonyl | N-benzyloxycarbonyl-3-hydroxypyrrolidine | 75% | R |
| N-phenoxycarbonyl | N-phenoxycarbonyl-3-hydroxypyrrolidine | 39% | S |
| N-tert-butoxycarbonyl | N-tert-butoxycarbonyl-3-hydroxypyrrolidine | 23% | R |
Table 2: Biohydroxylation of N-protected pyrrolidines with Sphingomonas sp. HXN-200. nih.gov
In many synthetic routes towards this compound, the protection of the hydroxyl group is a necessary step to prevent its interference with other chemical transformations. The choice of the protecting group is crucial and depends on its stability under the reaction conditions of subsequent steps and the ease of its removal.
Commonly used protecting groups for hydroxyl functions include silyl (B83357) ethers and benzyl (B1604629) ethers. highfine.comwillingdoncollege.ac.in
Silyl Ethers: Silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS), are frequently employed. They are typically introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. Silyl ethers are generally stable under basic and neutral conditions but are readily cleaved under acidic conditions or by using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). google.com
Benzyl Ethers: The benzyl (Bn) group is another robust protecting group for alcohols. It is typically introduced using benzyl bromide or benzyl chloride in the presence of a base. A significant advantage of the benzyl group is its stability to a wide range of reaction conditions. Deprotection is most commonly achieved by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), a method that is generally mild and selective. highfine.com
The selection of a suitable protecting group strategy is a key consideration in the design of an efficient synthesis of this compound.
Introduction of the Carbamate and Methyl Ester Functionalities
The final key structural feature of this compound is the methyl carbamate group at the nitrogen atom. This functionality is typically introduced towards the end of the synthetic sequence by reacting the 3-hydroxypyrrolidine precursor with a suitable reagent.
A common method for the formation of carbamates is the reaction of an amine with a chloroformate. Therefore, the N-carbomethoxy group can be installed by treating 3-hydroxypyrrolidine with methyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov
The reaction can be represented as follows:
3-Hydroxypyrrolidine + Methyl Chloroformate → this compound + HCl
The choice of base and solvent is important for optimizing the yield and purity of the final product. This step completes the synthesis of the target molecule, providing access to this important chiral building block.
N-Protection via Carbamate Formation in 3-Hydroxypyrrolidine Precursors
In the synthesis of complex molecules involving pyrrolidine scaffolds, protection of the ring's secondary amine is a fundamental step. This prevents its unwanted reactivity in subsequent synthetic transformations. The formation of a carbamate is a widely employed and robust strategy for N-protection. This method involves reacting the nitrogen of a 3-hydroxypyrrolidine precursor with a suitable reagent to form a stable, yet readily cleavable, carbamate linkage.
One of the most common reagents for this purpose is di-tert-butyl dicarbonate (B1257347), also known as tert-butoxycarbonyl anhydride (B1165640) (Boc₂O). The reaction typically proceeds in the presence of a base, such as triethylamine (B128534), which acts as a proton scavenger. For instance, the protection of a hydroxyl-substituted pyrrolidine like (S)-prolinol can be achieved by treating it with tert-butoxycarbonyl anhydride in a solvent such as ethyl acetate (B1210297) at a reduced temperature of 0°C. google.com The triethylamine facilitates the reaction by neutralizing the acidic proton generated during the formation of the tert-butoxycarbonyl (Boc) protected carbamate. google.com This methodology effectively renders the nitrogen nucleophilicity inert, allowing for selective reactions at other sites of the molecule.
The following table summarizes typical reagents and conditions used for N-protection via carbamate formation.
| Protecting Group | Reagent | Base | Solvent | Typical Conditions |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Ethyl Acetate (EtOAc) or Dichloromethane (CH₂Cl₂) | 0°C to room temperature |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) | Dioxane/Water or Dichloromethane (CH₂Cl₂) | 0°C to room temperature |
Methyl Esterification of Pyrrolidine Carboxylic Acid Derivatives to Yield this compound
The final step in the synthesis of the target compound, this compound, is the esterification of the corresponding N-protected 3-hydroxypyrrolidine-1-carboxylic acid. This reaction converts the carboxylic acid group into a methyl ester. This transformation is crucial as the ester functional group is a key feature of the final molecule.
A common method for this esterification is through alkylation of the carboxylate. This typically involves deprotonating the carboxylic acid with a mild base to form a carboxylate salt, which then acts as a nucleophile, attacking a methylating agent. A variety of methylating agents can be employed for this purpose. google.com Reagents such as iodomethane (B122720) (methyl iodide) or dimethyl sulfate (B86663) are effective for this transformation. google.com The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone (B3395972), which facilitates the nucleophilic substitution reaction.
Alternative reagents for methyl esterification include methyl p-toluenesulfonate and methyl trifluoromethanesulfonate, which are also potent methylating agents. google.com Another approach involves the use of diazomethane (B1218177) or its safer equivalent, trimethylsilyldiazomethane. nih.gov This method is highly efficient for converting carboxylic acids to their corresponding methyl esters under mild conditions, often providing high yields without the need for a base. nih.gov The selection of the specific esterification method depends on factors such as the presence of other sensitive functional groups in the molecule and the desired scale of the reaction.
The table below lists common reagents used for the methyl esterification of carboxylic acids.
| Reagent Class | Specific Reagent(s) | Typical Conditions |
| Alkyl Halide | Iodomethane (CH₃I) | Base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) |
| Dialkyl Sulfate | Dimethyl sulfate ((CH₃)₂SO₄) | Base (e.g., K₂CO₃) in a solvent like acetone or methanol |
| Sulfonate Esters | Methyl p-toluenesulfonate, Methyl trifluoromethanesulfonate | Base in a polar aprotic solvent |
| Diazoalkanes | Trimethylsilyldiazomethane | Aprotic solvent (e.g., THF/Methanol) |
Stereochemical Control and Asymmetric Synthesis of 3 Hydroxypyrrolidine 1 Carboxylates
Chiral Pool Approaches
The chiral pool strategy leverages the inherent chirality of readily available natural products to construct complex chiral molecules. This approach avoids the need for a resolution step or an asymmetric catalyst, directly transferring the stereochemistry of the starting material to the target product.
Derivations from Naturally Occurring Amino Acids (e.g., L-Hydroxyproline)
Naturally occurring amino acids, particularly proline and its derivatives, are invaluable starting materials for the synthesis of chiral pyrrolidines. L-Hydroxyproline, with its pre-existing pyrrolidine (B122466) ring and defined stereocenters, serves as a versatile building block. pku.edu.cn Although 4-hydroxy-L-proline is more common, synthetic routes have been developed to access 3-hydroxyproline isomers. researchgate.netumaryland.edu
Key synthetic transformations starting from hydroxyproline often involve functional group manipulations of the carboxylic acid and the hydroxyl group, followed by modifications to the nitrogen atom. For instance, a synthesis of trans-3-hydroxy-L-proline has been achieved from β-alanine using a Sharpless asymmetric epoxidation as a key step. researchgate.net Another approach prepared enantiomerically pure cis- and trans-3-hydroxyprolinols from D-glucono-δ-lactone and L-gulonic acid γ-lactone, respectively. researchgate.net The synthesis of diastereoisomeric 2-aza-5-phosphabicyclo[2.2.1]heptanes, which function as chiral phosphine catalysts, has been accomplished in six steps from naturally occurring trans-4-hydroxy-L-proline. nih.gov
Table 1: Examples of Chiral Pyrrolidine Synthesis from Amino Acid Precursors
| Starting Material | Target Compound/Intermediate | Key Synthetic Steps | Reference |
| L-malic acid | (-)-(2S,3S)-3-hydroxyproline | Reductive cyanation of an intermediate lactone | researchgate.net |
| D-glucono-δ-lactone | trans-3-hydroxy-L-prolinol | Simultaneous dealkoxyhalogenation | researchgate.net |
| L-gulonic acid γ-lactone | cis-3-hydroxy-D-prolinol | Simultaneous dealkoxyhalogenation | researchgate.net |
| trans-4-hydroxy-L-proline | Chiral [2.2.1] bicyclic phosphines | Trit Tosylation, oxidation, reduction, cyclization | nih.gov |
Synthesis from Other Chiral Substrates
Beyond amino acids, a variety of other chiral molecules serve as effective starting points for the synthesis of 3-hydroxypyrrolidine derivatives. These substrates provide a scaffold with one or more defined stereocenters that guide the formation of the pyrrolidine ring.
A notable example involves starting from chiral 3-hydroxybutyronitrile or its derivatives. A process for preparing chiral 3-hydroxypyrrolidine involves the hydrogenation of a 4-substituted-3-hydroxybutyronitrile in the presence of a metal catalyst, which facilitates both the reduction of the nitrile group and a subsequent in situ intramolecular cyclization. google.com Another established route begins with the commercially available chiral epichlorohydrin (B41342), which is converted to chiral 3-chloro-2-hydroxypropionitrile. This intermediate undergoes a series of reactions including protection of the hydroxyl group, reduction of the nitrile, and intramolecular cyclization to yield the desired chiral 3-hydroxypyrrolidine compound with high optical purity. google.com
Other chiral precursors that have been successfully employed include:
Glutamic acid: This amino acid can be converted to chiral 4-amino-2-hydroxybutyric acid, which, after protection and intramolecular cyclization, yields a protected 3-hydroxy-pyrrolidinone. Subsequent reduction provides the target N-substituted-3-hydroxypyrrolidine. google.com
1,2,4-Butanetriol: Chiral forms of this triol can be used to prepare N-substituted-3-hydroxypyrrolidines. The synthesis involves reducing a 4-halo-3-hydroxybutyrate to 4-halo-3-hydroxybutanol, selectively activating the primary alcohol, and then reacting it with an amine to form the pyrrolidine ring. google.com
Asymmetric Catalysis in Pyrrolidine Synthesis
Asymmetric catalysis offers a powerful and efficient alternative to chiral pool synthesis. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product from prochiral starting materials. This methodology encompasses metal-catalyzed reactions, organocatalysis, and biocatalysis.
Application of Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
Transition metal catalysis, guided by chiral ligands, is a cornerstone of modern asymmetric synthesis. merckmillipore.com The chiral ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov A wide variety of chiral ligands have been developed, with C2-symmetric structures like BINAP and bisoxazolines being particularly effective in many transformations. merckmillipore.com More recently, nonsymmetrical modular ligands, such as P,N-ligands (e.g., PHOX ligands), have demonstrated superior performance in certain reactions. nih.gov
In the context of pyrrolidine synthesis, metal-catalyzed reactions such as hydrogenations, cycloadditions, and C-H functionalizations are prominent. snnu.edu.cn For example, copper-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides with electron-deficient olefins, using chiral ferrocenyl P,S-ligands, can produce highly substituted pyrrolidines with excellent enantioselectivities (up to 99% ee). Chiral hydroxamic acids have also emerged as versatile ligands for transition metal-catalyzed reactions, including C-H activation, amination, and epoxidation, enabling the controlled formation of chiral heterocycles. mdpi.com
Organocatalytic Approaches for Enantioselective Pyrrolidine Construction
Organocatalysis, the use of small, metal-free organic molecules to catalyze asymmetric transformations, has become a major field in organic synthesis. Chiral pyrrolidine derivatives, particularly those based on proline, are themselves among the most successful classes of organocatalysts. mdpi.com They typically operate through enamine or iminium ion intermediates. mdpi.com
The synthesis of functionalized pyrrolidines often relies on organocatalytic conjugate additions. For instance, the Michael addition of aldehydes to nitroolefins, catalyzed by diarylprolinol silyl (B83357) ethers, can generate chiral adducts that serve as precursors to polysubstituted pyrrolidines. nih.govmdpi.com A highly enantioselective route to 3-substituted proline derivatives has been developed through an organocatalytic tandem reaction between 2-acylaminomalonates and α,β-unsaturated aldehydes, affording 5-hydroxypyrrolidines in high yields and up to 99% ee. ku.ac.ae Similarly, the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been achieved via the organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates. rsc.org
Table 2: Selected Organocatalytic Methods for Pyrrolidine Synthesis
| Reaction Type | Catalyst | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |
| Michael Addition | Diarylprolinol silyl ether | Aldehydes & Nitroolefins | Substituted Pyrrolidines | High | nih.govmdpi.com |
| Tandem Reaction | Proline-based catalyst | 2-Acylaminomalonates & α,β-Unsaturated Aldehydes | 5-Hydroxypyrrolidines | 90-99% | ku.ac.ae |
| Michael Addition | Primary amine thiourea | Nitroalkanes & 4-Oxo-2-enoates | Pyrrolidine-3-carboxylic acids | up to 97% | rsc.org |
| Aldol Condensation | (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid | Cyclohexanone & p-Nitrobenzaldehyde | Aldol adduct | 99% | mdpi.com |
Enzymatic and Biocatalytic Methods for Chiral Pyrrolidine Synthesis
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity and under mild conditions. researchgate.net Engineered enzymes have been developed to construct chiral pyrrolidines through novel reaction pathways. nih.gov
One innovative approach involves the intramolecular C(sp³)–H amination of organic azides. acs.orgcaltech.edu Through directed evolution, a cytochrome P411 enzyme variant was engineered to catalyze the insertion of an alkyl nitrene into a C-H bond, forming pyrrolidine derivatives with high enantioselectivity (up to 99:1 er). acs.orgcaltech.edu
Other biocatalytic strategies include:
Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of imines, which can be formed in situ from the intramolecular condensation of aminoketones, to produce chiral cyclic amines. researchgate.netnih.gov
Transaminases (ATAs) and Monoamine Oxidases (MAOs): Cascades involving these enzymes have been developed for the regio- and stereoselective synthesis of chiral 2,5-disubstituted pyrrolidines. researchgate.net
Photoenzymatic Synthesis: A one-pot process combining a photochemical oxyfunctionalization of N-Boc-pyrrolidine to form N-Boc-3-pyrrolidinone with a subsequent stereoselective enzymatic reduction using a ketoreductase (KRED) has been reported to produce N-Boc-3-hydroxypyrrolidine with >99% enantiomeric excess. nih.gov
These biocatalytic methods provide a green and efficient route to enantiopure pyrrolidine building blocks, often complementing traditional chemical synthesis. acs.orgnih.gov
Diastereoselective Synthetic Pathways
Diastereoselective synthesis is a powerful strategy for establishing specific stereocenters in a molecule by leveraging the influence of existing chiral elements. In the context of 3-hydroxypyrrolidine-1-carboxylates, these pathways typically involve the stereocontrolled reduction of a prochiral ketone, N-protected-3-pyrrolidinone. The objective is to selectively form one of the two possible diastereomers (syn or anti) or, in the case of a prochiral starting material, one enantiomer over the other.
A prominent and highly effective method is the use of biocatalysis. nih.gov Keto reductases (KREDs) have been successfully employed for the stereoselective carbonyl reduction of N-Boc-3-pyrrolidinone. nih.gov This enzymatic approach offers excellent enantioselectivity, often yielding the desired N-Boc-3-hydroxypyrrolidine with an enantiomeric excess greater than 99%. nih.gov The process can be integrated into one-pot syntheses, combining it with preceding steps like photochemical oxyfunctionalization to create the ketone substrate from unfunctionalized pyrrolidine. nih.gov
Chemical methods also provide viable routes. The reduction of a substituted ketoproline derivative using specific hydride reagents, such as lithium triethylborohydride, can afford high stereoselectivity in generating the corresponding alcohol. nih.gov Another approach involves the acid-catalyzed reduction of an endocyclic β-enamino ester intermediate using sodium cyanoborohydride, which yields multisubstituted pyrrolidine β-amino esters with moderate diastereoselectivity. analis.com.my These methods rely on the steric and electronic properties of the substrate and reagent to direct the approach of the reducing agent to one face of the carbonyl group.
Table 1: Examples of Diastereoselective Synthetic Pathways for 3-Hydroxypyrrolidine Derivatives
| Substrate | Reagent / Catalyst | Product | Stereoselectivity |
|---|---|---|---|
| N-Boc-3-pyrrolidinone | Keto Reductase (KRED) | (R)- or (S)-N-Boc-3-hydroxypyrrolidine | >99% ee |
| Substituted Ketoproline | Lithium triethylborohydride | 5-substituted-4-hydroxypyrrolidine | High |
| Endocyclic β-enamino ester | Sodium cyanoborohydride / Acid | Multisubstituted pyrrolidine β-amino ester | Moderate |
Chiral Resolution Techniques for Pyrrolidine Intermediates
Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers. wikipedia.org This is essential when a stereoselective synthesis is not feasible or when the starting material is a racemate. For pyrrolidine intermediates like 3-hydroxypyrrolidine, both classical and modern resolution techniques are employed.
Classical Chemical Resolution
The most established method for chiral resolution is the formation of diastereomeric salts. wikipedia.orgchiralpedia.com This technique involves reacting a racemic mixture, such as racemic N-substituted-3-hydroxypyrrolidine, with an enantiomerically pure chiral resolving agent. wikipedia.orggoogle.com For a basic racemate, a chiral acid like tartaric acid is often used. nih.gov The resulting diastereomeric salts have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer is recovered by removing the resolving agent. wikipedia.org While effective, this method can be laborious and its success is difficult to predict. wikipedia.org
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture. chiralpedia.com Enzymes, particularly lipases, are commonly used to catalyze the stereoselective esterification or hydrolysis of one enantiomer at a much faster rate than the other. google.comnih.gov For instance, racemic N-benzyl-3-hydroxypyrrolidine can be resolved by stereoselectively esterifying one isomer using an enzyme, leaving the unreacted enantiomer in high optical purity. google.com Similarly, the reverse reaction, the stereoselective hydrolysis of a racemic N-substituted-3-acyloxypyrrolidine, can also be employed. google.com This method is valued for its high selectivity and operation under mild conditions. chiralpedia.com
Chromatographic Resolution
Modern chromatographic techniques offer a powerful alternative for separating enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. researchgate.net This method is highly effective for both analytical quantification of enantiomeric purity and for preparative-scale separations to obtain pure enantiomers. chiralpedia.comresearchgate.net
Table 2: Chiral Resolution Techniques for Pyrrolidine Intermediates
| Racemic Intermediate | Method / Reagent | Principle of Separation |
|---|---|---|
| Racemic N-substituted-3-hydroxypyrrolidine | Chiral acids (e.g., Tartaric Acid) | Formation of diastereomeric salts with different solubilities, separated by crystallization. |
| Racemic N-benzyl-3-hydroxypyrrolidine | Lipase / Acylating agent | Enzymatic kinetic resolution via stereoselective esterification of one enantiomer. |
| Racemic N-substituted-3-acyloxypyrrolidine | Lipase / Water | Enzymatic kinetic resolution via stereoselective hydrolysis of one enantiomer. |
| Racemic Pyrrolidine Derivatives | Chiral Stationary Phase (HPLC) | Differential interaction between enantiomers and the chiral stationary phase leading to separation. |
Strategic Applications in Complex Organic Synthesis
Methyl 3-hydroxypyrrolidine-1-carboxylate as a Versatile Chiral Building Block for Heterocycles
The inherent chirality and functional group array of this compound render it an invaluable starting material for the synthesis of various heterocyclic systems. The hydroxyl and carbamate (B1207046) functionalities serve as convenient handles for further chemical manipulation, allowing for the construction of more elaborate molecular architectures. Both the (R)- and (S)-enantiomers of the N-Boc protected form, tert-butyl 3-hydroxypyrrolidine-1-carboxylate, are widely utilized in this regard.
One notable application is in the synthesis of fused N,O-heterocyclic systems such as oxazolidinones. These bicyclic structures are of significant interest due to their presence in a number of biologically active compounds. The synthesis can be achieved through a variety of strategies, often involving the activation of the hydroxyl group followed by intramolecular cyclization. For instance, diastereoselective synthesis of fused oxazolidines can be achieved from pyrrolidine (B122466) derivatives through domino reactions involving C-H and C-O bond functionalization.
Furthermore, the pyrrolidine scaffold of this compound is a key component in [3+2] cycloaddition reactions to form complex polycyclic compounds containing the pyrrolidine ring. These reactions, often involving azomethine ylides generated from the pyrrolidine derivative, provide a powerful tool for the rapid construction of intricate molecular frameworks with high stereocontrol. This approach has been successfully employed in the synthesis of various spiro- and fused heterocyclic systems.
The versatility of this building block is further demonstrated by its use in the synthesis of substituted triazoles. For example, pyrrolidinyl triazoles can be synthesized via a 1,3-dipolar cycloaddition of an azidopyrrolidine, derived from 3-hydroxypyrrolidine, with an appropriate alkyne. This "click chemistry" approach offers a highly efficient and modular route to a diverse range of triazole-containing compounds.
Precursor Role in Natural Product Synthesis
The chiral nature of this compound makes it an ideal starting material for the asymmetric synthesis of various natural products, particularly alkaloids containing the pyrrolizidine (B1209537) and indolizidine skeletons.
Synthesis of Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids are a large class of natural products characterized by a bicyclic system containing a nitrogen atom at the bridgehead. Many of these compounds exhibit significant biological activity. The synthesis of several pyrrolizidine alkaloids, such as (-)-isoretronecanol and (+)-trachelanthamidine, has been achieved utilizing chiral pyrrolidine derivatives that can be prepared from precursors like this compound.
A common strategy involves the elaboration of the pyrrolidine ring, followed by a cyclization step to form the bicyclic core. For instance, the synthesis of (-)-isoretronecanol can be approached by converting the hydroxyl group of a protected 3-hydroxypyrrolidine derivative into a suitable leaving group, followed by the introduction of a two-carbon unit at the 2-position and subsequent intramolecular cyclization. The stereochemistry of the final product is dictated by the chirality of the starting pyrrolidine.
| Target Alkaloid | Key Synthetic Strategy | Starting Material Stereochemistry |
| (-)-Isoretronecanol | Intramolecular nucleophilic substitution | (R)-3-hydroxypyrrolidine derivative |
| (+)-Trachelanthamidine | Reductive amination and cyclization | (R)-3-hydroxypyrrolidine derivative |
Synthesis of Indolizidine Alkaloids
Indolizidine alkaloids, which feature a fused six-membered and five-membered ring system with a shared nitrogen atom, are another important class of natural products. The chiral pyrrolidine core of this compound serves as a crucial starting point for the enantioselective synthesis of these molecules.
A notable example is the synthesis of (+)-lentiginosine, a potent amyloglucosidase inhibitor. Synthetic routes to this alkaloid have been developed that commence with a chiral 3-hydroxypyrrolidine derivative. These syntheses typically involve the extension of the side chain at the 2-position of the pyrrolidine ring, followed by a ring-closing metathesis or other cyclization strategy to construct the six-membered ring.
Construction of N,O-Heterobicyclic Systems
Beyond its application in alkaloid synthesis, this compound is a valuable precursor for the construction of various N,O-heterobicyclic systems. These structures are present in a range of biologically active molecules and represent important targets in medicinal chemistry.
The diastereoselective synthesis of oxazolidine-fused pyrrolidines is a prime example of this application. These bicyclic systems can be prepared through the reaction of a 3-hydroxypyrrolidine derivative with an aldehyde or ketone, leading to the formation of the oxazolidine (B1195125) ring. The stereochemical outcome of this cyclization can often be controlled by the appropriate choice of reactants and reaction conditions. Such fused heterocycles serve as constrained analogues of amino acids and can be incorporated into peptides or used as scaffolds in drug discovery.
Utilization in the Preparation of Advanced Synthetic Intermediates
This compound and its derivatives are frequently employed as starting materials for the synthesis of advanced synthetic intermediates, which are crucial components in the multi-step synthesis of complex target molecules, including active pharmaceutical ingredients (APIs). wipo.int
Furthermore, derivatives of this compound are utilized as intermediates in the synthesis of various antiviral drugs. nih.govmdpi.com The pyrrolidine ring is a common motif in many antiviral agents, and the ability to introduce functionality and control stereochemistry using this chiral building block is highly advantageous. For instance, it can be a precursor for the synthesis of novel anticholinergic drugs. google.com
The strategic importance of this compound as a chiral synthon is evident in its widespread use in the pharmaceutical industry for the preparation of a multitude of complex molecules. Its utility as a versatile building block for heterocycles, a precursor for natural products, and a starting material for advanced synthetic intermediates underscores its central role in modern organic chemistry.
Applications in Medicinal Chemistry Scaffold Design
Pyrrolidine (B122466) Derivatives as Core Scaffolds for Biologically Active Compounds
The utility of the pyrrolidine scaffold in drug design is multifaceted. Its sp³-hybridized carbon atoms create a non-planar ring, contributing to the three-dimensional shape of a molecule, a feature increasingly recognized as crucial for potent and selective biological activity. nih.gov This structural complexity allows pyrrolidine-containing compounds to make specific and favorable interactions with the complex surfaces of biological targets like enzymes and receptors. nih.govresearchgate.net
The pyrrolidine ring is a fundamental component in a wide array of therapeutic agents, demonstrating its versatility across different disease areas. frontiersin.orgresearchgate.net Its derivatives have been developed as antibacterial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents, among others. frontiersin.org The nitrogen atom in the ring provides a key site for substitution, influencing the compound's basicity and allowing for the attachment of various pharmacophoric groups. nih.gov In fact, a vast majority of FDA-approved drugs containing this scaffold are substituted at the nitrogen position. nih.govresearchgate.net
Several recently approved drugs incorporate the pyrrolidine core, highlighting its continued importance in modern drug development. frontiersin.orgnih.gov
Table 1: Examples of Recently FDA-Approved Drugs Featuring a Pyrrolidine Scaffold
| Drug Name | Year of FDA Approval | Therapeutic Use |
| Pacritinib | 2022 | Janus kinase (JAK) inhibitor for myelofibrosis |
| Futibatinib | 2022 | Fibroblast growth factor receptor (FGFR) inhibitor for cholangiocarcinoma |
| Daridorexant | 2022 | Orexin receptor antagonist for insomnia |
This table presents a selection of drugs approved by the FDA in 2022 that contain a pyrrolidine moiety in their structure, illustrating the scaffold's relevance in contemporary medicinal chemistry. frontiersin.orgnih.gov
Design of Enzyme Inhibitors and Receptor Modulators Incorporating Pyrrolidine Substructures
The defined stereochemistry and conformational flexibility of the pyrrolidine ring make it an ideal substructure for designing potent and selective enzyme inhibitors and receptor modulators. nih.gov By strategically placing substituents on the ring, medicinal chemists can orient functional groups in precise three-dimensional arrangements to maximize interactions with a biological target.
Enzyme Inhibitors:
Pyrrolidine-based structures have been successfully employed to inhibit a variety of enzymes. For instance, polyhydroxylated pyrrolidines, also known as aza-sugars, can mimic the transition state of carbohydrate processing enzymes and have emerged as attractive candidates for treating metabolic diseases and cancer. nih.gov Other examples include:
Dipeptidyl peptidase-IV (DPP-IV) Inhibitors: Pyrrolidine sulfonamide derivatives have been synthesized and shown to inhibit DPP-IV, an important target in the management of type 2 diabetes. frontiersin.org
DNA Gyrase and Topoisomerase IV Inhibitors: Certain pyrrolidine derivatives have demonstrated inhibitory activity against these bacterial enzymes, which are crucial for DNA replication, making them potential antibacterial agents. frontiersin.org
MurA Inhibitors: The bacterial enzyme MurA is a key player in the biosynthesis of peptidoglycan for the cell wall. Novel diarylpyrrolidinedione scaffolds have been identified as reversible inhibitors of MurA, acting via a mechanism distinct from the clinical antibiotic fosfomycin. nih.gov
Receptor Modulators:
The pyrrolidine scaffold is also integral to the design of ligands that modulate receptor activity. Its ability to position key interacting groups in specific spatial orientations is critical for both agonist and antagonist activity.
Chemokine Receptor CXCR4 Antagonists: Pyrrolidine-containing derivatives have been developed as potent antagonists of the CXCR4 receptor, a target implicated in cancer metastasis, HIV infection, and inflammatory disorders. frontiersin.org
Selective Androgen Receptor Modulators (SARMs): By optimizing 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives, researchers have developed potent SARMs. Introducing a methyl group at the C-3 position of the pyrrolidine ring was shown to enhance metabolic stability. nih.gov
Selective Estrogen Receptor Modulators (SERMs): The stereochemistry of substituents on the pyrrolidine ring can profoundly impact activity at the estrogen receptor (ER). For example, the orientation of a 3-R-methylpyrrolidine group was found to be responsible for a compound acting as a pure ERα antagonist and a selective ER degrader, a desirable profile for treating breast cancer. nih.gov This contrasts with the 3-S-methylpyrrolidine analog, which exhibited a different activity profile, underscoring the importance of stereochemistry. nih.gov
Table 2: Pyrrolidine-Based Compounds as Enzyme Inhibitors and Receptor Modulators
| Compound Class | Target | Biological Activity | Example IC₅₀ / Kᵢ |
| Pyrrolidine Oxadiazoles | Haemonchus contortus motility | Anthelmintic | IC₅₀ = 0.78 µM |
| Pyrrolidine-containing derivatives | Chemokine Receptor CXCR4 | Receptor Antagonist | IC₅₀ = 79 nM |
| Pyrrolidine Sulfonamides | Dipeptidyl peptidase-IV (DPP-IV) | Enzyme Inhibitor | IC₅₀ = 11.32 µM |
| Pyrrolidine-2,5-diones | Anticonvulsant Activity (MES test) | CNS Agent | ED₅₀ = 80.38 mg/kg |
This table provides examples of pyrrolidine derivatives and their demonstrated biological activities against various targets. The data is compiled from multiple research findings. nih.govfrontiersin.orgnih.gov
Development of Chiral Scaffolds for Enantiomerically Pure Drug Candidates
The stereochemical complexity of the pyrrolidine ring is one of its most significant features in drug design. nih.gov With the potential for multiple stereogenic centers, a single pyrrolidine scaffold can give rise to numerous stereoisomers, each of which may have a distinct biological profile. nih.govresearchgate.net Consequently, the development of methods for the asymmetric synthesis of enantiomerically pure pyrrolidine derivatives is of paramount importance. nih.govmdpi.com
Compounds such as Methyl 3-hydroxypyrrolidine-1-carboxylate serve as valuable chiral building blocks in this process. google.com The synthesis of enantiopure drugs often starts from the "chiral pool," utilizing naturally occurring chiral molecules like the amino acids L-proline and 4-hydroxy-L-proline. mdpi.comresearchgate.net These readily available starting materials provide a pre-defined stereochemistry at one or more centers, which can be elaborated to construct more complex chiral targets. mdpi.com
The absolute configuration of the stereocenters on the pyrrolidine ring can dictate the molecule's binding mode and, therefore, its pharmacological effect. nih.gov As noted with the SERMs, a subtle change from an (R) to an (S) configuration at a single carbon can switch a compound from a pure antagonist to a partial agonist. nih.gov This highlights the necessity of stereocontrolled synthesis to produce single-enantiomer drugs, avoiding the potential for off-target effects or reduced efficacy from other stereoisomers. thieme-connect.com
Modern synthetic strategies, including asymmetric catalysis and the use of chiral auxiliaries, have provided robust pathways to access a wide variety of enantiomerically enriched pyrrolidine scaffolds. nih.govmdpi.comnih.gov These methods enable medicinal chemists to systematically explore the impact of stereochemistry on biological activity, leading to the development of more potent and selective drug candidates. thieme-connect.com
Future Perspectives and Emerging Research Directions
Development of Sustainable and Atom-Economical Synthetic Pathways for Methyl 3-hydroxypyrrolidine-1-carboxylate
Traditional multi-step syntheses of substituted pyrrolidines often involve protecting groups and produce significant amounts of waste. Future research is geared towards developing more direct and convergent synthetic routes. For instance, organocatalyzed, atom-economical formation of amidopyrroles from pyrroles and isocyanates inside a self-assembled resorcinarene capsule has been demonstrated, avoiding the use of expensive and wasteful coupling reagents nih.gov. This type of nanoconfined catalysis represents a promising strategy for creating complex molecules with high efficiency nih.gov.
Another sustainable approach involves the use of renewable starting materials and catalysts derived from earth-abundant metals. For example, cobalt-catalyzed chemodivergent syntheses of pyrrolidines and pyrrolidones from levulinic acid, a biomass-derived platform chemical, highlight a move towards more sustainable feedstocks organic-chemistry.org. The development of catalytic "borrowing hydrogen" reactions, which use simple diols and amines to construct N-heterocycles with water as the only byproduct, is another significant step towards atom-economical and environmentally benign synthesis organic-chemistry.org. These strategies, while demonstrated on other pyrrolidine (B122466) systems, offer a clear roadmap for the future synthesis of this compound and its analogues.
Exploration of Novel Catalytic Methods for Enantioselective Pyrrolidine Synthesis
The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Consequently, the development of novel catalytic methods for the enantioselective synthesis of pyrrolidines is a major research focus. Current research is exploring a wide range of catalytic systems to achieve high levels of stereocontrol.
Recent breakthroughs include the first highly enantioselective Hofmann-Löffler-Freytag reaction, which utilizes a chiral copper catalyst to achieve a regioselective and enantioselective C-H imination, converting ketones into enantioenriched pyrrolines cell.com. These pyrrolines are versatile intermediates that can be reduced to chiral pyrrolidines, offering a highly efficient route to these valuable motifs cell.com.
Other innovative approaches involve phosphine-catalyzed annulations of allenes with aminocrotonates to access functionalized pyrrolidines with excellent enantioselectivity acs.org. Furthermore, gold(I) complexes featuring chiral ligands are being explored for enantioselective cycloaddition reactions to build complex pyrrolidine-containing structures nih.gov. The design of new chiral ligands and catalysts remains a vibrant field, with the goal of creating more active, selective, and robust systems for asymmetric synthesis.
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Chiral Copper Catalyst | Enantioselective Hofmann-Löffler-Freytag Reaction | Radical C-H imination; provides rapid access to enantioenriched pyrrolines from ketones. | cell.com |
| Homochiral Phosphepine Catalyst | γ-Umpolung/β-Umpolung Cascade Annulation | Reaction of electron-poor allenes with aminocrotonates; yields products with ≥95:5 er. | acs.org |
| Chiral Gold(I) Complexes | Intramolecular [4+2] Cycloaddition | Activation of alkynes for enantioselective synthesis of complex fused ring systems. | nih.gov |
| AgOAc/(R,Sp)-ThioClickFerrophos (TCF) | Addition-Elimination of Azomethine Ylides | Sets vicinal chiral stereocenters with a tetrasubstituted carbon; excellent enantio- and diastereoselectivity. | elsevierpure.com |
Computational Chemistry Approaches for Reaction Mechanism Elucidation and Scaffold Design
Computational chemistry has become an indispensable tool in modern organic synthesis. Techniques like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are increasingly used to elucidate complex reaction mechanisms, predict outcomes, and design novel molecular scaffolds nih.gov. By modeling transition states and reaction intermediates, researchers can gain deep insights into the factors that control reactivity and selectivity.
For example, quantum chemical studies have been used to investigate the mechanism of pyrrolidinedione synthesis, calculating the energy barriers for each step, including Michael addition, Nef-type rearrangement, and cyclization nih.govrsc.orgresearchgate.net. These calculations revealed that certain steps have high energy barriers, while others are facilitated by the presence of solvent molecules, providing crucial information for reaction optimization nih.govrsc.orgresearchgate.net. Similarly, mechanistic studies on copper-catalyzed C-H amination reactions have combined experimental and computational approaches to understand the roles of different intermediates and pathways nih.govacs.org.
Beyond mechanism elucidation, computational tools are vital for scaffold design. "Scaffold hopping" approaches, supported by molecular docking and molecular dynamics simulations, allow chemists to rationally design new molecules with desired biological activities by replacing a known core structure with a novel one that maintains key interactions with a biological target nih.gov. This in-silico design process can significantly accelerate the discovery of new drug candidates based on the pyrrolidine framework by prioritizing the synthesis of compounds with a higher probability of success nih.govnih.gov.
Integration of Pyrrolidine Synthesis into Automated and Flow Chemistry Platforms
The integration of automation and continuous flow chemistry is set to revolutionize the synthesis of pyrrolidines and other complex molecules. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, faster reaction times, and simplified scalability nih.gov.
Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, allows for precise control over parameters like temperature, pressure, and reaction time nih.gov. This control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. Flow platforms have been successfully used for the synthesis of trisubstituted pyrrolidines, demonstrating the ability to link different reactors together to perform multi-step sequences without isolating intermediates acs.org. Photochemical reactions, which are often difficult to scale up in batch, can be performed efficiently and safely in flow reactors to produce pyrrolidine analogues acs.org.
Automated synthesis platforms, often utilizing robotic systems for liquid handling, can perform a large number of reactions in parallel, dramatically accelerating the exploration of reaction conditions and the synthesis of compound libraries nih.gov. For instance, an automated platform using nano-dispensing technology was used to synthesize over 1000 different iminopyrrolidine derivatives in a miniaturized format nih.govresearchgate.net. This high-throughput approach is invaluable for diversity-oriented synthesis and for rapidly generating structure-activity relationship (SAR) data in drug discovery programs researchgate.net. The combination of flow chemistry with automation and artificial intelligence promises a future where the synthesis of complex molecules like this compound can be optimized and scaled up with unprecedented speed and efficiency uc.pt.
Q & A
Q. Optimization Factors :
- Temperature : Elevated temperatures (e.g., 90°C in coupling reactions) enhance reaction rates but may require reflux control to avoid decomposition .
- Solvent Choice : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while methanol aids in Boc-deprotection .
- Catalyst Loading : Pd catalysts at 5–10 mol% balance cost and efficiency .
How can the stereochemistry of this compound be determined using X-ray crystallography?
Advanced
X-ray crystallography remains the gold standard for stereochemical analysis:
- Data Collection : High-resolution diffraction data (≤1.0 Å) are collected using synchrotron sources. SHELX programs refine atomic positions, with SHELXL handling small-molecule refinement .
- Puckering Analysis : Cremer-Pople parameters quantify ring puckering. For pyrrolidine rings, amplitude (q) and phase angle (φ) define conformations (e.g., envelope vs. twist) .
- Software Tools : Mercury CSD visualizes crystal packing and hydrogen-bonding networks, while ORTEP-3 generates thermal ellipsoid diagrams for publication-quality figures .
Q. Example Workflow :
Grow single crystals via slow evaporation (solvent: MeOH/EtOAc).
Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
Solve structure using SHELXD (direct methods) and refine with SHELXL (R-factor < 0.05) .
What analytical techniques are employed to characterize this compound?
Q. Basic
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies methyl ester (δ ~3.6 ppm for OCH₃), hydroxyl (δ ~1.5–2.5 ppm, broad), and pyrrolidine ring protons (δ ~3.0–3.8 ppm) .
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns stereochemistry .
- LC-MS : Confirms molecular weight ([M+H]⁺ = 174.1 g/mol) and purity (>95%) .
- IR Spectroscopy : Detects ester C=O stretching (~1740 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹) .
How do structural modifications at the 3-hydroxyl position influence the compound's biological activity?
Advanced
Modifications alter hydrogen-bonding capacity and steric effects:
Key Insight : Hydroxyl-to-ester or amine substitutions enhance target engagement but may reduce solubility. Balance logP (<2) and PSA (>60 Ų) for optimal pharmacokinetics .
What strategies mitigate racemization during the synthesis of chiral derivatives?
Q. Methodological
- Low-Temperature Reactions : Alkylation at 0°C with NaH minimizes epimerization .
- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates (e.g., tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate) to enforce stereochemical control .
- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze enantiomers, achieving >99% ee .
Validation : Monitor optical rotation ([α]D²⁵) and chiral HPLC (Chiralpak AD-H column) .
How can researchers resolve discrepancies in reported biological activities of pyrrolidine analogs?
Q. Data Contradiction Analysis
- Meta-Analysis : Compare IC₅₀/Kd values across studies, adjusting for assay conditions (e.g., pH, buffer composition) .
- Structural Re-evaluation : Re-determine crystal structures to confirm stereochemical assignments; mismatched puckering (e.g., chair vs. boat) may explain activity variance .
- Computational Modeling : MD simulations (AMBER/CHARMM) predict binding modes and identify key residues for mutagenesis validation .
Case Study : Conflicting reports on Benzyl 3-hydroxypyrrolidine-1-carboxylate’s enzyme inhibition were resolved by identifying trace impurities (≤2%) via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
